N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Mechanism of Action
Target of Action
The primary target of N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX-2 enzyme, this compound reduces the conversion of arachidonic acid to prostaglandins, thereby affecting downstream effects such as inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of the COX-2 enzyme . This leads to a decrease in inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in various water sources can lead to its degradation and a decrease in its efficacy . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide interacts with the enzyme COX-2, inhibiting its function . This interaction is selective and reversible, making it a valuable tool for studying the role of COX-2 in biochemical reactions .
Cellular Effects
The inhibition of COX-2 by this compound can have significant effects on cellular processes. COX-2 is involved in the production of prostanoids, which play key roles in inflammation and pain signaling . By inhibiting COX-2, this compound can potentially influence these cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of the COX-2 enzyme, inhibiting its function . This prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
The effects of this compound on COX-2 inhibition are reversible . This means that its effects can be observed over time in laboratory settings, providing valuable information on the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent . Higher doses result in greater inhibition of COX-2, but may also lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway . By inhibiting COX-2, it can affect the production of prostaglandins and other downstream metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole ring through a cycloaddition reaction, followed by the introduction of the acetamidophenyl and phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1,2,3-triazole-4-carboxamide
- 5-methyl-1-phenyl-1H-1,2,3-triazole
- N-(4-acetamidophenyl)-1H-1,2,3-triazole
Uniqueness
What sets N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-17(21-22-23(12)16-6-4-3-5-7-16)18(25)20-15-10-8-14(9-11-15)19-13(2)24/h3-11H,1-2H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYICHNQRLBCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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